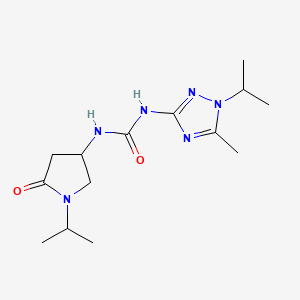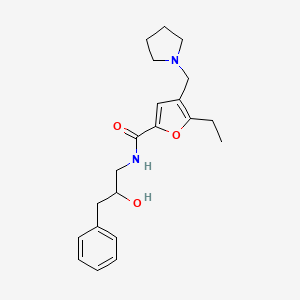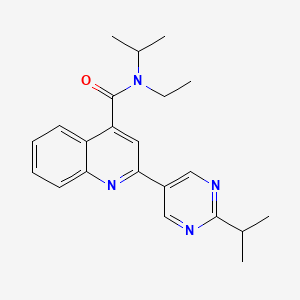![molecular formula C17H26N4S B5901631 5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)
5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine, commonly known as THIP, is a synthetic compound that belongs to the class of GABA agonists. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
THIP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and sleep disorders. THIP has been shown to have anticonvulsant, anxiolytic, sedative, and hypnotic effects in animal models. THIP has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome and drug addiction.
作用機序
THIP acts as a selective agonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the brain. THIP binds to the GABA-A receptor at a specific site that is distinct from the benzodiazepine binding site. THIP enhances the activity of the GABA-A receptor, leading to increased chloride ion influx into the neuron, hyperpolarization of the neuron, and inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP has been shown to have a range of biochemical and physiological effects in animal models. THIP has been shown to increase the levels of GABA in the brain, which can lead to increased inhibitory neurotransmission and reduced neuronal activity. THIP has also been shown to increase the levels of adenosine in the brain, which can lead to sedative and hypnotic effects. THIP has been shown to have a biphasic effect on the heart rate, with low doses causing bradycardia and high doses causing tachycardia.
実験室実験の利点と制限
THIP has several advantages and limitations for lab experiments. THIP has a high affinity and selectivity for the GABA-A receptor, making it a useful tool for studying GABAergic neurotransmission. THIP has also been shown to have a low toxicity profile in animal models. However, THIP has a short half-life and can be rapidly metabolized in the body, which can limit its usefulness in some experiments.
将来の方向性
There are several future directions for the study of THIP. One area of interest is the potential use of THIP in the treatment of drug addiction. THIP has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical applications. Another area of interest is the development of novel THIP analogs that have improved pharmacokinetic properties and therapeutic efficacy. Finally, the role of THIP in the regulation of sleep and wakefulness is an area of active research, and further studies are needed to elucidate its mechanisms of action in this context.
Conclusion:
In conclusion, THIP is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. THIP acts as a selective agonist of the GABA-A receptor, leading to increased inhibitory neurotransmission and reduced neuronal activity. THIP has several advantages and limitations for lab experiments, and further studies are needed to determine its potential clinical applications.
合成法
THIP can be synthesized through a multi-step process that involves the reaction of sec-butylamine with 3-thienylmethyl chloride to form the intermediate 3-thienylmethyl-sec-butylamine. This intermediate is then reacted with N-isopropylpyrimidin-2-amine to yield THIP. The purity and yield of THIP can be improved by using different reaction conditions and purification techniques.
特性
IUPAC Name |
5-[[butan-2-yl(thiophen-3-ylmethyl)amino]methyl]-N-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4S/c1-5-14(4)21(10-15-6-7-22-12-15)11-16-8-18-17(19-9-16)20-13(2)3/h6-9,12-14H,5,10-11H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXGEVZNOKXKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CSC=C1)CC2=CN=C(N=C2)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901553.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)
![N-[(5-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5901581.png)
![N'-(2-fluoro-5-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]succinamide](/img/structure/B5901585.png)
![[2-({4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5901592.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide](/img/structure/B5901602.png)
![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)

![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)

![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)